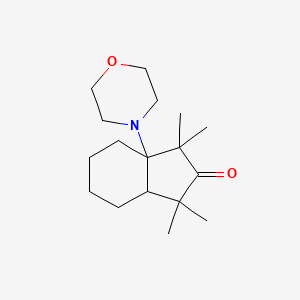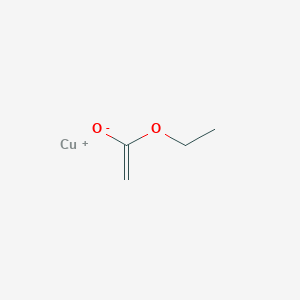![molecular formula C10H10N2O4 B14677866 4-[Acetyl(nitroso)amino]phenyl acetate CAS No. 32362-92-8](/img/structure/B14677866.png)
4-[Acetyl(nitroso)amino]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Acetyl(nitroso)amino]phenyl acetate is an organic compound with a complex structure that includes both acetyl and nitroso functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Acetyl(nitroso)amino]phenyl acetate typically involves multiple steps, starting with the nitration of aniline to form nitroaniline. This is followed by acetylation and subsequent nitrosation to introduce the nitroso group. The final step involves esterification to form the acetate ester. Common reagents used in these reactions include acetic anhydride, nitric acid, and sodium nitrite .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Acetyl(nitroso)amino]phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds. These products can be further utilized in various chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
4-[Acetyl(nitroso)amino]phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[Acetyl(nitroso)amino]phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This can lead to changes in biochemical pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
4-Nitroaniline: Shares the nitro group but lacks the acetyl and acetate groups.
Acetanilide: Contains the acetyl group but lacks the nitroso group.
Phenyl acetate: Contains the acetate group but lacks the nitroso and acetyl groups.
Uniqueness
4-[Acetyl(nitroso)amino]phenyl acetate is unique due to the presence of both acetyl and nitroso groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
32362-92-8 |
|---|---|
Molekularformel |
C10H10N2O4 |
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
[4-[acetyl(nitroso)amino]phenyl] acetate |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)12(11-15)9-3-5-10(6-4-9)16-8(2)14/h3-6H,1-2H3 |
InChI-Schlüssel |
UFLJOSPRPYHDSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)


![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)



